N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide
Description
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-13-8-9-16(14(2)10-13)17-11-24-19(20-17)21-18(22)12-23-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZJJDIATFZLED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide typically involves the formation of the thiazole ring followed by the introduction of the phenylthio and acetamide groups. Common synthetic routes may include:
Formation of Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Phenylthio Group: This step may involve nucleophilic substitution reactions where a phenylthiol reacts with a suitable electrophilic intermediate.
Acetamide Formation: The final step could involve the acylation of an amine group with an acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring or the acetamide group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the phenylthio group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) may be employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives or amines.
Substitution: Various substituted thiazole or phenylthio derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazole derivatives, including N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide, exhibit significant antimicrobial activity. Studies have shown that compounds with thiazole structures can inhibit bacterial growth and possess antifungal properties, suggesting potential applications in treating infections .
Acetylcholinesterase Inhibition
Preliminary studies suggest that this compound may act as an acetylcholinesterase inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer’s disease. Similar compounds have demonstrated IC50 values in the low micromolar range against acetylcholinesterase activity, indicating strong inhibitory effects .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of thiazole derivatives. This compound has been evaluated for its ability to induce apoptosis in tumor cells. This mechanism is vital for anticancer action, as it directs cancer cells toward programmed cell death .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various thiazole derivatives against common bacterial strains. This compound was found to exhibit a notable inhibition zone against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
Case Study 2: Neuroprotective Effects
In another study focused on neurodegenerative diseases, this compound was tested for its ability to inhibit acetylcholinesterase activity. Results indicated that it significantly reduced enzyme activity in vitro, supporting its potential use in therapeutic applications for Alzheimer’s disease .
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Thiazole Substituents :
- Target Compound : 4-(2,4-Dimethylphenyl)thiazol-2-yl.
- Analog 1 : Compound 15 () substitutes the thiazole with a 4-(2-oxocoumarin-3-yl) group, enhancing π-π stacking in α-glucosidase inhibition .
- Analog 2 : Compounds 13–18 () feature 4-(p-tolyl) or 4-(4-methoxyphenyl)thiazole groups, influencing polarity and MMP-binding affinity .
Acetamide Side Chains :
- Target Compound : Phenylthio group (-S-C₆H₅).
- Analog 3 : Compounds 13–18 () incorporate piperazine-linked aryl groups, improving solubility and hydrogen bonding .
- Analog 4: Compound 15 () uses a 2,4-dimethylphenylamino group, optimizing hydrophobic interactions .
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Differentiators and Limitations
- Advantages : The phenylthio group in the target compound offers a unique electronic profile for targeting sulfur-binding enzymes (e.g., kinases, proteases).
- Limitations : Higher molecular weight (~358 vs. ~276 in ) may reduce bioavailability compared to simpler analogs .
Biological Activity
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant data and case studies.
The synthesis of this compound typically involves multi-step organic reactions. The formation of the thiazole ring is achieved through the reaction of 2,4-dimethylphenylamine with carbon disulfide and a halogenating agent. Following this, acylation with 2-(phenylthio)acetyl chloride under basic conditions leads to the final product.
Key Synthetic Steps:
- Formation of Thiazole Ring : Reaction of 2,4-dimethylphenylamine with carbon disulfide.
- Acylation : Introduction of the phenylthio group via acylation with 2-(phenylthio)acetyl chloride.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including melanoma and pancreatic cancer. For instance, a lead compound derived from this family demonstrated high potency against sensitive and resistant cancer cell lines, leading to significant reductions in tumor growth in xenograft models .
Mechanism of Action :
- Induction of Apoptosis : The compound promotes programmed cell death through mitochondrial pathways.
- Cell Cycle Arrest : It disrupts cell cycle progression, particularly at the G1/S checkpoint.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. It has shown activity against a range of bacterial strains, indicating potential as an antibacterial agent. The thiazole moiety is believed to play a crucial role in its interaction with microbial targets .
Case Studies and Research Findings
-
In Vitro Studies :
- A study evaluated the compound's efficacy against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays and DNA synthesis analysis. Results indicated significant cytotoxic effects with IC50 values demonstrating its potential as an anticancer agent .
- Another investigation focused on its antibacterial properties, revealing effective inhibition against both Gram-positive and Gram-negative bacteria .
- In Vivo Studies :
Data Table: Summary of Biological Activities
| Activity Type | Target Organism / Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 5.0 | Induces apoptosis; cell cycle arrest |
| Anticancer | C6 (Glioma) | 6.5 | Disrupts DNA synthesis; apoptosis |
| Antibacterial | Staphylococcus aureus | 12.0 | Inhibits cell wall synthesis |
| Antibacterial | Escherichia coli | 15.0 | Disrupts membrane integrity |
Q & A
Q. Basic Research Focus
- ¹H/¹³C-NMR : Key signals include:
- IR Spectroscopy : Stretching vibrations for C=O (~1715 cm⁻¹), C-N (~1600 cm⁻¹), and S-C (~750 cm⁻¹) confirm functional groups .
- HPLC/MS : Purity >95% is achievable using reverse-phase C18 columns, with molecular ion peaks matching theoretical m/z (e.g., 406.20 [M+H]⁺ for analogs) .
What contradictory data exist regarding the biological activity of this compound, and how can researchers address these discrepancies?
Advanced Research Focus
Contradictions arise in reported IC₅₀ values for enzyme inhibition (e.g., α-glucosidase) due to:
- Assay Variability : Differences in substrate concentrations (e.g., p-nitrophenyl glucopyranoside vs. natural substrates) .
- Structural Analogues : Minor substitutions (e.g., 4-fluorophenyl vs. 4-methylphenyl) alter binding affinities by ~10-fold .
Resolution Strategies :
How does the electronic and steric profile of substituents on the phenylthio group affect bioactivity?
Q. Advanced Research Focus
- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) : Enhance electrophilicity of the acetamide carbonyl, improving hydrogen bonding with enzyme active sites (e.g., α-glucosidase) but may reduce solubility .
- Steric Effects : Bulky substituents (e.g., 4-bromophenyl) hinder binding in hydrophobic pockets, as shown in analogs with 20% reduced activity compared to 4-methyl derivatives .
Methodological Approach :
What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
Q. Advanced Research Focus
- ADMET Prediction : SwissADME or pkCSM for bioavailability, BBB penetration, and CYP450 interactions. Analogs show moderate logP (~3.5), suggesting good membrane permeability but potential hepatic metabolism .
- Metabolic Stability : In silico cytochrome P450 models (e.g., StarDrop) predict oxidation at the thiazole ring’s sulfur or methyl groups .
Validation : Compare with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
How can researchers optimize reaction scalability while minimizing byproducts?
Q. Advanced Research Focus
- Catalyst Screening : Replace AlCl₃ (moisture-sensitive) with eco-friendly catalysts like Bi(OTf)₃, reducing side reactions (e.g., hydrolysis) .
- Flow Chemistry : Continuous-flow systems improve heat/mass transfer for thiazole ring formation, achieving >80% yield in scaled-up syntheses .
Analytical Support : Use inline FTIR or PAT (Process Analytical Technology) to monitor intermediates .
What strategies resolve low reproducibility in biological assays for this compound?
Q. Advanced Research Focus
- Strict Solvent Control : DMSO concentration in cell-based assays must be ≤0.1% to avoid cytotoxicity artifacts .
- Protein Batch Consistency : Use recombinant enzymes from standardized sources (e.g., Sigma Aldrich) to minimize variability in inhibition studies .
- Data Normalization : Express activity as % inhibition relative to vehicle and positive controls in triplicate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
